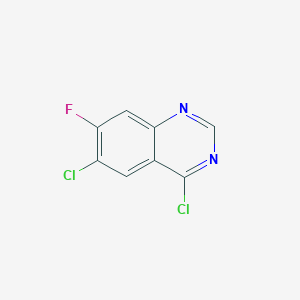![molecular formula C18H17NO3 B12866858 3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/no-structure.png)
3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is an organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a biphenyl moiety. It is a crystalline solid that is soluble in water and common organic solvents. This compound has significant applications in chemical synthesis and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- typically involves the oxidation of pyrrolidine followed by further reactions to introduce the biphenyl moiety. One common method involves the reaction of pyrrolidine with an oxidizing agent such as nitric acid to form the carboxylic acid derivative. This intermediate is then reacted with a biphenyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the biphenyl moiety.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with additional carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the biphenyl moiety.
1-Boc-3-pyrrolidinecarboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
Pyrrolidine-3-carboxylic acid hydrochloride: A salt form with different solubility properties.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
5-oxo-1-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17-10-16(18(21)22)12-19(17)11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,22) |
InChI Key |
FQTKIPPSBAEGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)

